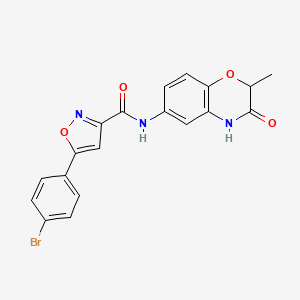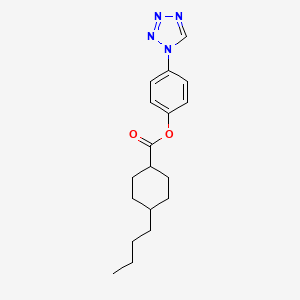
4-(1H-tetrazol-1-yl)phenyl 4-butylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE is a compound that features a tetrazole ring, a phenyl group, and a butylcyclohexane carboxylate moiety. Tetrazoles are known for their diverse biological applications and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .
Preparation Methods
The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE typically involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The phenyl and butylcyclohexane carboxylate groups are then introduced through subsequent reactions involving appropriate starting materials and reagents .
Chemical Reactions Analysis
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the compound.
Substitution: The phenyl and butylcyclohexane groups can undergo substitution reactions, often facilitated by catalysts or specific reagents.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The tetrazole ring’s bioisosteric properties make it useful in the design of biologically active compounds.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 4-BUTYLCYCLOHEXANE-1-CARBOXYLATE involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can stabilize negative charges through electron delocalization, facilitating interactions with various biological receptors. This property is particularly useful in medicinal chemistry, where the compound can mimic the behavior of carboxylic acids .
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives such as:
4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID: Known for its anticancer properties.
4-(1H-BENZO[d][1,2,3]TRIAZOL-1-YL)OXYMETHYL-1H-1,2,3-TRIAZOL-1-YL-7-CHLOROQUINOLINE: Exhibits antibacterial and antiviral activities.
BENZENEPROPANOIC ACID, 4-(1H-1,2,3,4-TETRAZOL-1-YL): Used in various chemical syntheses.
These compounds share the tetrazole ring structure but differ in their additional functional groups, leading to unique properties and applications.
Properties
Molecular Formula |
C18H24N4O2 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[4-(tetrazol-1-yl)phenyl] 4-butylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H24N4O2/c1-2-3-4-14-5-7-15(8-6-14)18(23)24-17-11-9-16(10-12-17)22-13-19-20-21-22/h9-15H,2-8H2,1H3 |
InChI Key |
BHXIYGDSDVJEFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


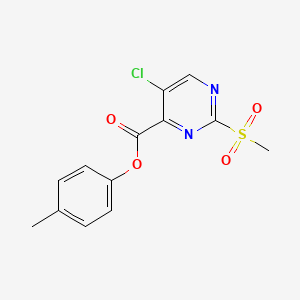
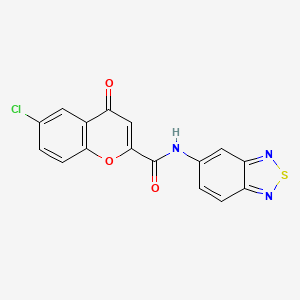
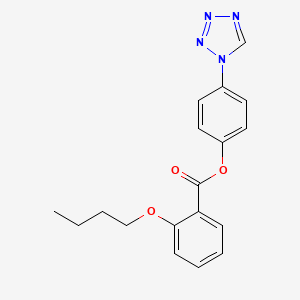
![2-[3-(1H-imidazol-1-yl)propyl]-6,7-dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11322231.png)
![5-(4-bromophenyl)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11322241.png)
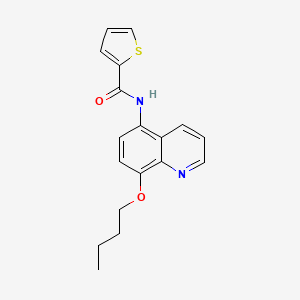
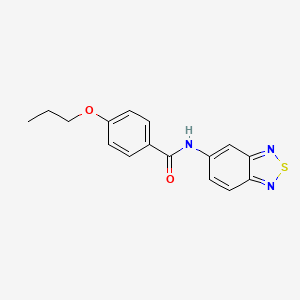
![N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(2,3-dimethylphenoxy)propanamide](/img/structure/B11322262.png)
![1-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11322264.png)
![N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11322270.png)
![2-{7-[2-(diethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenol](/img/structure/B11322273.png)
![Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11322280.png)
![N-[4-(diethylamino)benzyl]-4-fluoro-N-(pyridin-2-yl)benzamide](/img/structure/B11322282.png)
